![molecular formula C16H16N4O4S3 B2672585 N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide CAS No. 1049832-88-3](/img/structure/B2672585.png)
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
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Overview
Description
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a complex organic compound that features a combination of thiophene, oxadiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiophene-2-carboxylic acid derivative, which is then converted into the corresponding hydrazide. This hydrazide undergoes cyclization with a suitable reagent to form the 1,3,4-oxadiazole ring. The final step involves the sulfonylation of the piperidine ring and subsequent coupling with the oxadiazole-thiophene intermediate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to the formation of amines .
Scientific Research Applications
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
5-(Thiophen-2-yl)-1,3,4-thiadiazole: Similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.
2,5-disubstituted thiophene derivatives: These compounds share the thiophene moiety but differ in the substituents attached to the thiophene ring.
Uniqueness
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is unique due to its combination of thiophene, oxadiazole, and piperidine moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Biological Activity
N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
Chemical Structure and Synthesis
The compound features a unique combination of functional groups, including a thiophene ring , an oxadiazole ring , and a piperidine moiety , which contribute to its biological properties. The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : The oxadiazole is formed through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Introduction of the Thiophene Ring : This is accomplished via coupling reactions such as Suzuki or Stille coupling using thiophene derivatives.
- Attachment of the Piperidine Group : The piperidine moiety is introduced through amide bond formation with appropriate coupling reagents.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of 1,3,4-oxadiazole have been shown to inhibit cell proliferation in various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer) . The mechanisms attributed to their anticancer effects include:
- Inhibition of DNA and RNA Synthesis : Compounds containing oxadiazole rings can disrupt nucleic acid synthesis, leading to apoptosis in cancer cells.
- Targeting Kinases : These compounds may interact with key kinases involved in tumorigenesis, thus hindering cancer progression .
Anti-inflammatory Effects
Research has also suggested that the compound possesses anti-inflammatory properties. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes involved in inflammatory pathways or cancer cell proliferation.
- Modulation of Signaling Pathways : It may interfere with cellular signaling pathways by acting on receptors or other proteins that regulate cell growth and inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Study | Compound | Activity | Cell Line |
---|---|---|---|
Syed et al. (2023) | N-[4-(5-methyl/phenyl)-1,3,4-oxadiazol-2-yl]-benzamides | Anti-inflammatory | Not specified |
El-Nagdi et al. (2023) | (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides | Anticancer | Various cancer cell lines |
Recent Synthesis Study | 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Antitumor | HepG-2, A549 |
These findings underscore the potential for developing new therapeutic agents based on the structural framework of this compound.
Properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S3/c21-14(17-16-19-18-15(24-16)12-6-3-9-25-12)11-5-1-2-8-20(11)27(22,23)13-7-4-10-26-13/h3-4,6-7,9-11H,1-2,5,8H2,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOAEHQCWWTQQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NN=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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